molecular formula C17H19BrN2O2 B4082346 N-(5-bromo-6-methyl-2-pyridinyl)-4-butoxybenzamide

N-(5-bromo-6-methyl-2-pyridinyl)-4-butoxybenzamide

Cat. No. B4082346
M. Wt: 363.2 g/mol
InChI Key: IQVHFBDCCUATES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-6-methyl-2-pyridinyl)-4-butoxybenzamide, commonly known as BMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMB belongs to the class of benzamide derivatives and has been found to exhibit a range of interesting biological properties. In

Mechanism of Action

The mechanism of action of BMB is not fully understood. However, it is believed that BMB exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BMB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting HDACs, BMB can alter the expression of genes that are involved in cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BMB has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer effects, BMB has been shown to have anti-inflammatory properties. It has also been found to inhibit the activity of certain enzymes that are involved in the progression of neurodegenerative diseases such as Alzheimer's disease. BMB has been studied for its potential as a therapeutic agent for the treatment of various other diseases, including diabetes and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

BMB has several advantages for lab experiments. It is relatively easy to synthesize and has a moderate yield. BMB is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one of the limitations of BMB is that it is relatively expensive compared to other compounds that have similar biological properties. This can make it difficult for researchers with limited budgets to use BMB in their experiments.

Future Directions

There are several future directions for the study of BMB. One of the most promising directions is in the development of BMB-based chemotherapeutic agents for the treatment of cancer. Researchers are currently exploring ways to modify the structure of BMB to increase its potency and selectivity towards cancer cells. Another future direction is in the study of BMB's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Researchers are also exploring ways to use BMB as a tool for studying the role of HDACs in various biological processes.

Scientific Research Applications

BMB has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. BMB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis (programmed cell death) in cancer cells. BMB has been studied for its potential as a chemotherapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2/c1-3-4-11-22-14-7-5-13(6-8-14)17(21)20-16-10-9-15(18)12(2)19-16/h5-10H,3-4,11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVHFBDCCUATES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-6-methylpyridin-2-yl)-4-butoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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